5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrazole ring bearing a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling with Thiophene: The nitrated pyrazole is then coupled with a thiophene derivative through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alcohols, amines, acid chlorides
Cyclization: Various cyclization agents depending on the desired product
Major Products Formed
Reduction: 5-[(4-Amino-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
Esterification: Methyl 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylate
Cyclization: Various fused heterocyclic compounds
Scientific Research Applications
5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Amino-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
- 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
- 5-[(4-Chloro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
Uniqueness
5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific redox behavior and binding interactions .
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMAISRBBHCPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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